

Application Note: Chromatographic Isolation and Purification of Vilazodone Carboxylic Acid

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Compound of Interest

Compound Name: Vilazodone carboxylic acid

Cat. No.: B113504

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Introduction

Vilazodone, an antidepressant agent, is a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT_{1A} receptor. During its synthesis and under certain storage conditions, impurities and degradation products can form. One such critical variant is **Vilazodone Carboxylic Acid**, also known as 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid. This compound is a significant alkaline degradation product and can also be a process-related impurity.^{[1][2]} The isolation and purification of this carboxylic acid derivative are essential for its use as a reference standard in purity assays and for further toxicological studies. This application note provides a detailed protocol for the chromatographic isolation and purification of **vilazodone carboxylic acid**.

Data Presentation

The following table summarizes the key quantitative parameters for the chromatographic purification of **vilazodone carboxylic acid**.

Parameter	Value	Reference
Analytical HPLC		
Column	Inertsil ODS 3V C18 (250mm x 4.6mm, 5µm)	[2]
Mobile Phase A	0.05% v/v Trifluoroacetic acid in water: Methanol (80:20)	[2]
Mobile Phase B	Acetonitrile: Methanol (80:20)	[2]
Flow Rate	1.0 mL/min	[2]
Detection Wavelength	241 nm	[2]
Column Temperature	45.0 °C	[2]
Injection Volume	10 µL	[2]
Preparative HPLC		
Column	X-bridge (Waters) C18 (150mm x 30mm, 5µm)	[2]
Mobile Phase A	0.1% w/v Ammonium acetate in water	[2]
Mobile Phase B	Acetonitrile	[2]
Flow Rate	40 mL/min	[2]
Detection Wavelength	241 nm	[2]
Purity of Isolated Product	> 99%	[2]

Experimental Protocols

This section details the methodologies for the generation, isolation, and purification of **vilazodone carboxylic acid**.

1. Generation of **Vilazodone Carboxylic Acid** via Alkaline Degradation

This protocol describes the forced degradation of vilazodone to generate the carboxylic acid derivative.

- Materials:
 - Vilazodone drug substance
 - 0.5 N Sodium hydroxide solution
 - 0.5 N Hydrochloric acid solution
 - Methanol (HPLC grade)
 - 100 mL round-bottom flask
 - Reflux condenser
 - Constant temperature water bath
 - 0.45 μm filter paper
- Procedure:
 - Accurately weigh approximately 0.1 g of vilazodone and transfer it to a 100 mL round-bottom flask.[\[2\]](#)
 - Add 25 mL of 0.5 N sodium hydroxide solution to the flask.[\[2\]](#)
 - Fit the flask with a reflux condenser and place it in a constant temperature water bath set at 100 °C.[\[2\]](#)
 - Reflux the mixture for 2 hours.[\[2\]](#)
 - After 2 hours, remove the flask from the water bath and allow it to cool to room temperature.[\[2\]](#)
 - Neutralize the solution with 0.5 N hydrochloric acid.[\[2\]](#)

- Transfer the neutralized solution to a 100 mL volumetric flask and dilute to the mark with methanol.[\[2\]](#)
- Filter the solution through a 0.45 µm filter paper before proceeding to HPLC analysis and purification.[\[2\]](#)

2. Chromatographic Isolation and Purification

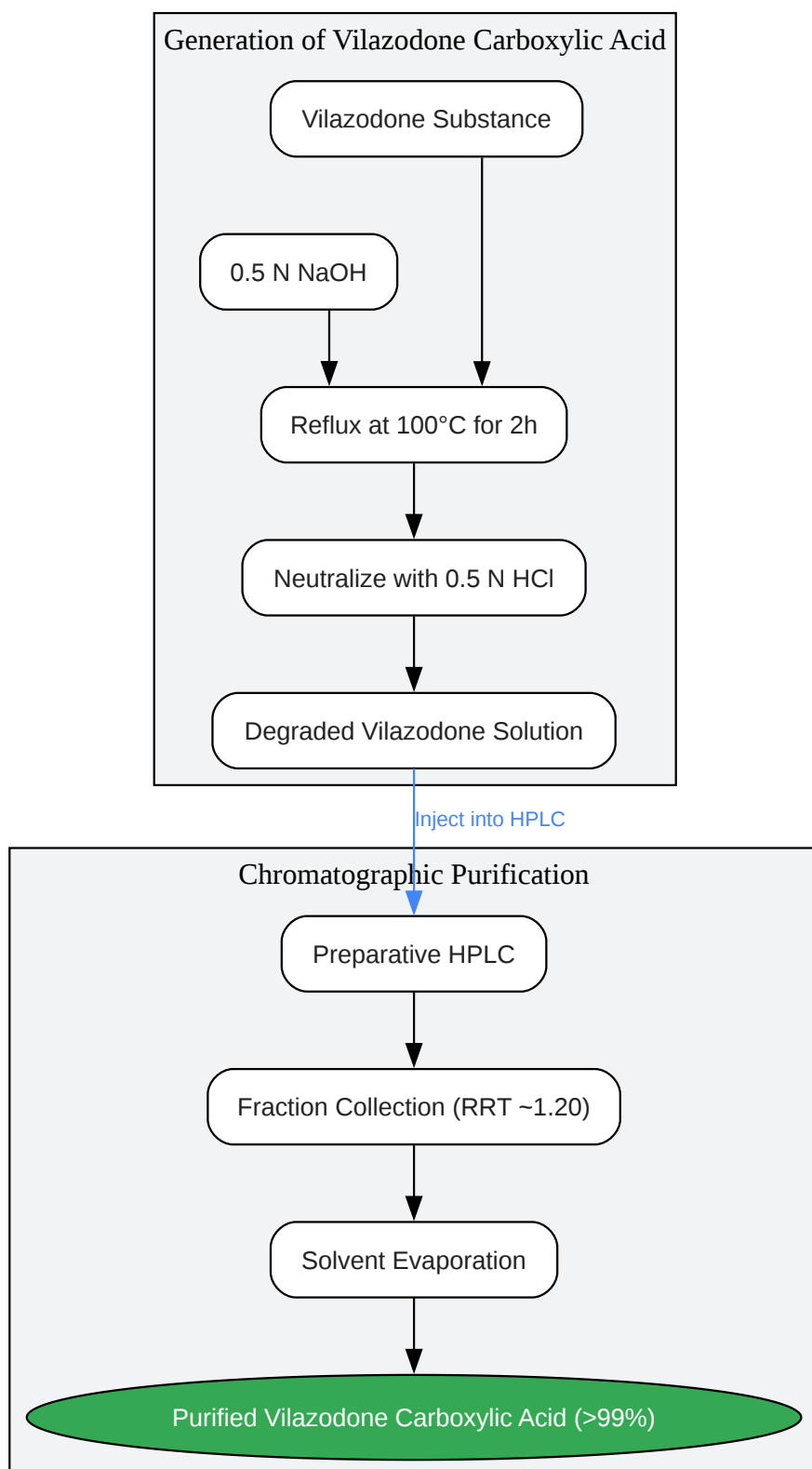
This protocol outlines the use of preparative HPLC for the isolation of the generated **vilazodone carboxylic acid**.

- Instrumentation and Conditions:
 - Preparative HPLC System: Waters system with a UV detector, or equivalent.
 - Column: X-bridge (Waters) C18 (150mm x 30mm) preparative column with 5 µm particle size.[\[2\]](#)
 - Mobile Phase A: 0.1% w/v ammonium acetate in water.[\[2\]](#)
 - Mobile Phase B: Acetonitrile.[\[2\]](#)
 - Gradient Elution:
 - 0-5 min: 35% B
 - 5-15 min: 35-45% B
 - 15-20 min: 45% B
 - 20-22 min: 45-35% B
 - 22-30 min: 35% B[\[2\]](#)
 - Flow Rate: 40 mL/min.[\[2\]](#)
 - Detection: 241 nm.[\[2\]](#)
 - Injection Volume: Sufficient volume of the filtered, degraded solution.

- Procedure:
 - Equilibrate the preparative HPLC system with the initial mobile phase composition (65% A, 35% B).
 - Inject the prepared vilazodone degradation solution onto the column.
 - Monitor the chromatogram and collect the fractions corresponding to the **vilazodone carboxylic acid** peak. The degradation product has a relative retention time (RRT) of approximately 1.20 with respect to vilazodone under analytical HPLC conditions.[\[2\]](#)
 - Pool the collected fractions containing the pure compound.
 - Concentrate the pooled fractions using a rotary evaporator to remove the solvents.[\[2\]](#)
 - Dry the resulting solid to obtain the purified **vilazodone carboxylic acid**.
 - Confirm the purity of the isolated solid using analytical HPLC. The purity should be greater than 99%.[\[2\]](#)

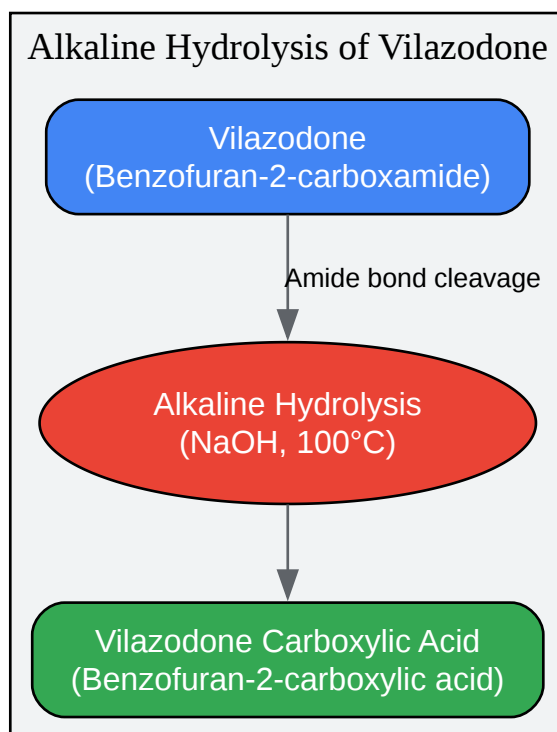
Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.



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Caption: Workflow for the generation and purification of **vilazodone carboxylic acid**.



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Caption: Signaling pathway of vilazodone degradation to its carboxylic acid.

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References

- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
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